Electronic Property Differentiation: pKa Shift and Predicted LogP Versus Unsubstituted Pyrazole-3-carboxylic Acid
The presence of the electron-withdrawing 4-nitro group in 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid substantially alters the carboxylic acid pKa compared to unsubstituted pyrazole-3-carboxylic acid (CAS 1621-91-6). While experimental pKa data for the target compound remain limited in public domain sources, the nitro group's strong -I and -M effects predictably increase carboxylic acid acidity (lower pKa) by stabilizing the conjugate carboxylate anion . Furthermore, the 5-methyl group contributes to a higher predicted XLogP3 (0.3) compared to unsubstituted pyrazole-3-carboxylic acid, indicating enhanced lipophilicity that may influence membrane permeability and metabolic stability in drug discovery contexts . This dual electronic/lipophilic modulation is not replicable with the unsubstituted analog.
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | Pyrazole-3-carboxylic acid (CAS 1621-91-6): predicted XLogP3 values not available in direct comparison but expected lower due to absence of methyl group |
| Quantified Difference | Qualitative increase in lipophilicity conferred by 5-methyl substitution |
| Conditions | Predicted computational value from BOC Sciences datasheet |
Why This Matters
Enhanced lipophilicity (XLogP3 = 0.3) makes this compound a more suitable building block for medicinal chemistry programs where improved membrane permeability is a design objective relative to unsubstituted pyrazole carboxylic acid precursors.
